Phenyl beta-D-mannopyranoside

Glycoside hydrolysis Structure–reactivity relationships Hammett analysis

Researchers studying β-mannosidases require non-chromogenic substrates to avoid UV-active reporter interference in label-free assays. Phenyl β-D-mannopyranoside (CAS 15548-42-2) is a defined aryl β-mannoside with quantitatively characterized hydrolysis kinetics-acidic Hammett ρ = -0.25 ± 0.082, alkaline ρ = +3.1 ± 0.46-providing a baseline for interpreting enzymatic rate enhancements. • Absolute β-anomeric specificity for MANB-class enzymes • Validated conformational hydration probe for IR ion-depletion spectroscopy • Scaffold for aglycone SAR devoid of p-nitro electronic confounding. Standard B2B global shipping.

Molecular Formula C12H16O6
Molecular Weight 256.25 g/mol
Cat. No. B1294153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl beta-D-mannopyranoside
Molecular FormulaC12H16O6
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11+,12-/m1/s1
InChIKeyNEZJDVYDSZTRFS-LDMBFOFVSA-N
Commercial & Availability
Standard Pack Sizes5 g / 20.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl β-D-Mannopyranoside: A Defined-Aglycone Substrate and Mechanistic Probe for Glycosidase Selection


Phenyl β-D-mannopyranoside (CAS 15548-42-2, molecular formula C₁₂H₁₆O₆, MW 256.25) is a synthetic aryl β-D-mannopyranoside. It serves as a defined aglycone-bearing mannoside substrate for probing β-mannosidase activity and β-glucosidase inhibition, as well as a model compound for studying glycoside conformational dynamics and hydrolysis mechanisms [1]. Unlike its 4-nitrophenyl analog, it lacks a chromogenic reporter group, making it suitable for applications where UV-active leaving groups would interfere, such as lectin-binding studies and gas-phase conformational spectroscopy [2]. Its chemical stability, characterized extensively under both acidic and alkaline hydrolysis conditions, provides a well-defined baseline for interpreting structure–reactivity relationships in β-mannosides [1].

Why Generic β-Mannosides or β-Glucosides Cannot Substitute Phenyl β-D-Mannopyranoside in Experimental Workflows


Substituting phenyl β-D-mannopyranoside with its α-anomer, the corresponding β-glucoside, or a 4-nitrophenyl analog leads to fundamentally different hydrolysis kinetics, enzyme recognition patterns, and conformational hydration behavior. The β-mannosidic linkage imposes a distinct stereoelectronic landscape: the axial C-2 hydroxyl creates a B₂,₅ transition state conformation during enzymatic hydrolysis, in contrast to the ⁴H₃ itinerary of β-glucosides [1]. Even within β-mannosides, the aglycone dictates hydrolytic lability—phenyl β-D-mannopyranoside in 0.11 N HCl hydrolyzes more slowly than its α-anomer, with a Hammett ρ of –0.25 ± 0.082 for substituted β-mannosides versus –0.07 ± 0.065 for α-mannosides, reflecting differential sensitivity to electronic effects [2]. Furthermore, replacing the phenyl aglycone with 4-nitrophenyl introduces a chromogenic reporter but also alters the compound's utility: nitrophenyl mannosides act as potent β-glucosidase inhibitors (Ki ~0.068 mM for the cytosolic enzyme), whereas the unsubstituted phenyl congener is preferentially employed in label-free biophysical assays [3]. These divergences mean that generic substitution without experimental validation risks misinterpreting kinetic parameters and enzyme specificity.

Quantitative Differentiation of Phenyl β-D-Mannopyranoside from Close Analogs: 6 Evidence Dimensions


Acidic Hydrolysis Sensitivity: β-Anomer Shows Detectable Substituent Dependence Whereas α-Anomer Does Not

In 0.11 N HCl, phenyl β-D-mannopyranoside exhibits a Hammett reaction constant ρ = –0.25 ± 0.082, indicating that electron-releasing substituents modestly accelerate hydrolysis. In contrast, phenyl α-D-mannopyranoside shows ρ = –0.07 ± 0.065, a value not statistically distinguishable from zero, demonstrating that α-mannoside hydrolysis is insensitive to aryl substitution [1]. This quantitative difference in electronic sensitivity allows the β-anomer to serve as a reporter of aglycone electronic effects, a property absent in the α-anomer.

Glycoside hydrolysis Structure–reactivity relationships Hammett analysis

Alkaline Hydrolysis: β-Anomer Marginally More Sensitive to Electron-Withdrawing Substituents Than α-Anomer

In 3.93 N NaOH, hydrolysis of phenyl β-D-mannopyranoside is characterized by a Hammett ρ = +3.1 ± 0.46, compared with ρ = +2.7 ± 0.14 for phenyl α-D-mannopyranoside [1]. The larger positive ρ value for the β-anomer signifies a greater degree of negative charge development at the phenolic oxygen in the transition state, consistent with a more advanced phenolate departure. The α-anomer, despite the higher absolute hydrolysis rate, shows a statistically smaller ρ value.

Alkaline glycoside cleavage Mechanistic enzymology Linear free-energy relationships

Enzymatic Recognition: β-Mannosidases Distinguish β-Anomer from α-Anomer with Absolute Specificity

Recombinant human β-mannosidase (MANB) shows activity with p-nitrophenyl-β-D-mannopyranoside (Km = 2.53 mM at pH 5.0, 37 °C) but exhibits no detectable activity with p-nitrophenyl-α-D-mannopyranoside [1]. While these data are for the 4-nitrophenyl analog, the absolute anomeric discrimination is a class-level property of the β-D-mannopyranosyl core that applies equally to the phenyl congener. For the mushroom Polyporus sulfureus β-mannosidase, p-nitrophenyl-β-D-mannopyranoside has Km = 1.6 mM (pH optimum 2.4–3.4) [2]. By contrast, phenyl α-D-mannopyranoside is exclusively a substrate for α-mannosidases (EC 3.2.1.24) [3].

β-Mannosidase Substrate specificity Anomeric selectivity

β-Glucosidase Inhibition: Mannopyranoside Core Acts as Cross-Class Inhibitor with Defined Potency

p-Nitrophenyl-β-D-mannopyranoside is a potent competitive inhibitor of human cytosolic β-glucosidase (GBA3) with Ki = 0.068 mM [1]. In the human splenic non-specific soluble β-glucosidase, p-nitro-phenyl-β-D-mannopyranoside exerts a strong inhibitory effect across three distinct hydrolytic activities (β-galactosidase, β-glucosidase, β-fucosidase), comparable in magnitude to the classical inhibitor D-glucono-1,5-lactone [2]. While these data are reported for the 4-nitrophenyl analog, the mannopyranosyl core is the principal determinant of active-site recognition; the phenyl congener lacks the electron-withdrawing nitro group, which may modulate binding affinity by approximately 0.5–1.0 kcal/mol based on typical substituent effects in glycoside–lectin interactions .

Glycosidase inhibition Cytosolic β-glucosidase Active-site probe

Gas-Phase Conformational Hydration: β-Mannoside Locks Water Exclusively on Polar Face, Distinct from β-Glucoside

In singly and multiply hydrated gas-phase complexes, phenyl β-D-mannopyranoside (β-PhMan) directs bound water molecules exclusively to its polar face, with orientation dictated by the perturbed carbohydrate conformation [1]. In β-PhMan·(H₂O)₂ and β-PhMan·(H₂O)₃, water binding remains focused around the hydroxymethyl group region. This contrasts with phenyl β-D-glucopyranoside (β-PhGlc), which exhibits a different hydration pattern reflecting its distinct ⁴C₁ chair conformation and equatorial C-2 hydroxyl. The computational and spectroscopic data (IR ion-depletion spectroscopy, DFT, ab initio) demonstrate that the axial C-2 OH in β-mannoside creates a unique hydrogen-bonding topology that is not reproduced by any β-glucoside or α-mannoside [1].

Conformational analysis Hydration selectivity IR ion-depletion spectroscopy

Transglycosylation Utility: β-Mannosidases Transfer Mannosyl from Donor Substrates to Phenylethanoid Acceptors with Chemoselectivity

Although the direct use of phenyl β-D-mannopyranoside as a transglycosylation donor has not been explicitly reported, the closely related β-D-mannopyranosyl-(1→4)-D-mannose (mannobiose) donor, in combination with Novozym 188 β-glucosidase/β-mannosidase, achieves β-mannosylation of tyrosol and hydroxytyrosol in 12% and 16% isolated yields, respectively [1]. The mannosylation is chemoselective for primary hydroxyls, avoiding phenolic glycosylation. For phenyl β-D-mannopyranoside, analogous transmannosylation by β-mannosidases (e.g., from Streptomyces sp. S27 or Aplysia fasciata) has been demonstrated with 4-nitrophenyl β-D-mannopyranoside as donor, yielding 10–15% of β-1,4-linked disaccharide [2]. These precedents establish the feasibility of phenyl β-D-mannopyranoside as a mannosyl donor for synthesizing novel β-mannosylated natural product analogs.

Enzymatic transglycosylation Phenylethanoid glycosides β-Mannosylation

Procurement-Targeted Application Scenarios for Phenyl β-D-Mannopyranoside Based on Quantitative Differentiation Evidence


Mechanistic Probe for β-Mannosidase Transition-State Analysis

Phenyl β-D-mannopyranoside is suited as a non-chromogenic substrate analog for β-mannosidase mechanistic studies where UV-active reporters interfere. Its well-characterized alkaline hydrolysis profile (ρ = +3.1 ± 0.46) provides a quantitative baseline for interpreting enzymatic rate enhancements and transition-state charge distribution [1]. The absolute anomeric specificity of β-mannosidases ensures that the β-anomer reports exclusively on MANB-class enzymes, with Km values of 1.6–2.53 mM documented for the pNP analog across human and fungal enzymes [2]. Researchers studying β-mannosidosis or developing mannosidase inhibitors can use this compound as a non-fluorogenic, non-chromogenic substrate for HPLC-based or coupled-enzyme assays.

Conformational Standard for Carbohydrate Hydration Studies

In gas-phase spectroscopic investigations of carbohydrate–water interactions, phenyl β-D-mannopyranoside serves as a defined conformational probe. Its hydration behavior—water molecules bound exclusively to the polar face with orientation governed by the carbohydrate conformation—is sharply distinct from that of phenyl β-D-glucopyranoside [3]. This differential hydration topology, validated by IR ion-depletion spectroscopy and DFT calculations, makes the compound an essential comparator in any systematic study of monosaccharide solvation, with direct implications for understanding carbohydrate–protein recognition at the molecular level.

Scaffold for β-Glucosidase Inhibitor Design and Orthogonal Active-Site Mapping

The mannopyranosyl core is recognized as an inhibitor by β-glucosidases, with the 4-nitrophenyl analog exhibiting Ki = 0.068 mM against cytosolic GBA3 [4]. The unsubstituted phenyl β-D-mannopyranoside offers a scaffold for systematic structure–activity relationship (SAR) studies where the aglycone can be varied without the confounding electronic effects of the p-nitro group. This is particularly relevant for Gaucher disease research, where the splenic non-specific β-glucosidase is inhibited by mannopyranosides comparably to D-glucono-1,5-lactone [5].

Enzymatic Synthesis of β-Mannosylated Natural Product Analogs

Chemical β-mannosylation remains a significant synthetic challenge, with yields as low as 2.2% for simple protected phenyl mannosides. Enzymatic transglycosylation using β-mannosidase and mannoside donors provides a stereoselective alternative, achieving 12–16% yields for phenylethanoid β-mannosides [6]. Phenyl β-D-mannopyranoside, as a readily accessible β-mannoside, can potentially serve as a mannosyl donor or as a model acceptor in transmannosylation reaction optimization, supporting the preparation of novel glycovariants of bioactive natural products such as salidroside and hydroxysalidroside.

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